molecular formula C16H16O2 B1461623 2-(2,5-Dimethylphenoxymethyl)benzaldehyde CAS No. 1086328-92-8

2-(2,5-Dimethylphenoxymethyl)benzaldehyde

Cat. No. B1461623
M. Wt: 240.3 g/mol
InChI Key: QDUWGOXUZKIIMH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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properties

CAS RN

1086328-92-8

Product Name

2-(2,5-Dimethylphenoxymethyl)benzaldehyde

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]benzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-7-8-13(2)16(9-12)18-11-15-6-4-3-5-14(15)10-17/h3-10H,11H2,1-2H3

InChI Key

QDUWGOXUZKIIMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C=O

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As a process for producing 2-(aryloxymethyl)benzaldehyde, for example, the following method is described in JP 2009-215286 A (Example 5). In the method, 2-(2,5-dimethylphenoxymethyl)benzaldehyde is obtained by reacting 2-(2,5-dimethylphenoxymethyl)benzal chloride and sodium methoxide, and then a resulting acetal compound is extracted with xylene. Then, an organic layer obtained after liquid separation is mixed with an aqueous sulfuric acid solution to hydrolyze the acetal compound to obtain 2-(2,5-dimethylphenoxymethyl)benzaldehyde.
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2-(2,5-dimethylphenoxymethyl)benzal chloride
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Synthesis routes and methods II

Procedure details

The crude 2-(2,5-dimethylphenoxymethyl)benzaldehyde dimethyl acetal (73.7 g) obtained in Example 9, 22 mL of xylene and 150.0 g of a 35 wt % sulfuric acid aqueous solution were mixed. The resultant mixture was stirred at 60° C. for 2 hours. To this was added 187 mL of xylene, and the resultant mixture was separated at the same temperature. The resultant organic layer was cooled down to room temperature, then, washed with 75.0 g of a 5 wt % sodium hydroxide aqueous solution, then, with 150 mL of water. The resultant organic layer was concentrated under reduced pressure, to give 60.5 g of crude 2-(2,5-dimethylphenoxymethyl)benzaldehyde as yellow solid. Content: 97.1 wt % Yield: 97.1% (based on 2-(2,5-dimethylphenoxymethyl)benzal chloride)
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2-(2,5-dimethylphenoxymethyl)benzaldehyde dimethyl acetal
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73.7 g
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187 mL
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